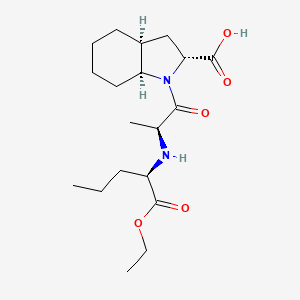
Sulfonium, (3,7-phenothiazinylene)bis(dimethyl-, disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cationul fenotiazinic, also known as phenothiazine cation, is a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is notable for its vibrant color and its ability to form stable radical cations, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cationul fenotiazinic typically involves the oxidation of phenothiazine. One common method is the use of strong oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (Ce(NH4)2(NO3)6) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and the presence of a stabilizing agent to prevent the degradation of the cation .
Industrial Production Methods
Industrial production of cationul fenotiazinic involves large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cationul fenotiazinic undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more stable radical cations.
Reduction: Reduction reactions can revert the cation back to its neutral phenothiazine form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Cationul fenotiazinic has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cationul fenotiazinic involves its ability to form stable radical cations. These cations can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The pathways involved often include redox reactions and the modulation of oxidative stress within cells .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, which is neutral and less reactive compared to its cationic form.
Thioxanthene: A structurally similar compound with a sulfur atom replacing the nitrogen in the central ring.
Acridine: Another tricyclic compound with similar applications but different chemical properties.
Uniqueness
Cationul fenotiazinic is unique due to its ability to form stable radical cations, which makes it particularly useful in redox chemistry and as a research tool in various scientific fields .
Properties
CAS No. |
102432-82-6 |
|---|---|
Molecular Formula |
C16H21NO6S5 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;hydrogen sulfite |
InChI |
InChI=1S/C16H19NS3.2H2O3S/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13;2*1-4(2)3/h5-10,17H,1-4H3;2*(H2,1,2,3)/q+2;;/p-2 |
InChI Key |
CWRXCNTUAZACQN-UHFFFAOYSA-L |
Canonical SMILES |
C[S+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[S+](C)C.OS(=O)[O-].OS(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


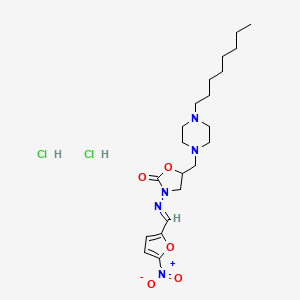
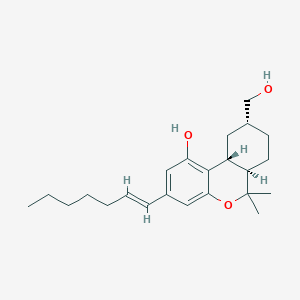
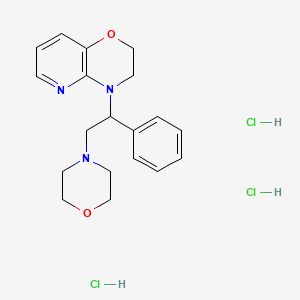
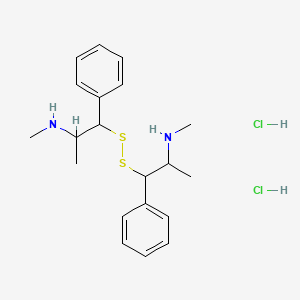
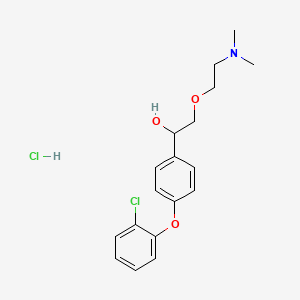
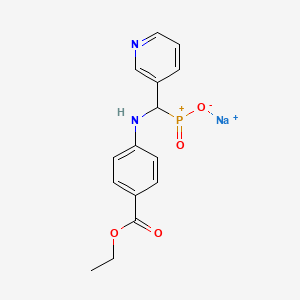
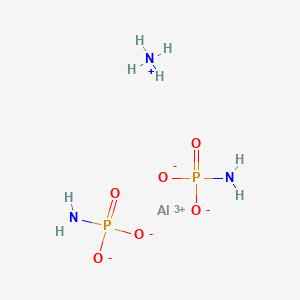
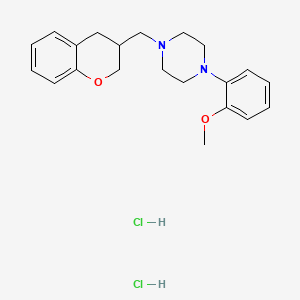
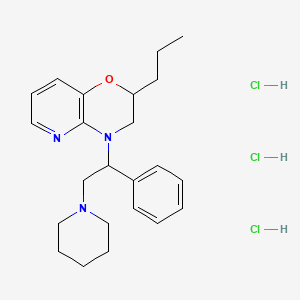
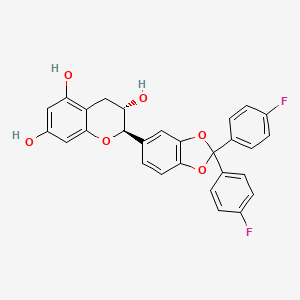
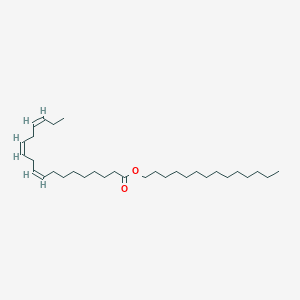
![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

